2-Methoxy-3-phenylpropanoic acid
Description
Significance and Research Context of 2-Methoxy-3-phenylpropanoic Acid
The significance of this compound in the scientific community stems primarily from its utility as a key intermediate in the synthesis of more complex molecules. chemimpex.com Its unique structure is a valuable scaffold for creating a diverse array of organic compounds. chemimpex.com
In the realm of pharmaceutical development , this compound serves as a crucial precursor for various therapeutic agents. chemimpex.com Researchers have particularly utilized it in the synthesis of molecules targeting inflammatory and pain relief pathways. chemimpex.com The presence of both a carboxylic acid and a methoxy (B1213986) group allows for a range of chemical modifications, enabling the development of compounds with potentially improved bioavailability and more targeted biological activity. chemimpex.com
The agrochemical sector has also found applications for this compound. chemimpex.com It is employed as an intermediate in the creation of novel herbicides and pesticides. chemimpex.combiosynth.com The potential to modify its structure allows for the design of more effective and environmentally benign agrochemicals. chemimpex.com
Beyond these primary applications, this compound is a subject of interest in biochemical research . Scientists use this and related compounds to investigate metabolic pathways and the interactions of enzymes. chemimpex.com Its chiral nature, possessing two enantiomers, makes it a useful tool for studying stereospecific biochemical processes. biosynth.com
In material science , there is exploration into incorporating this acid into polymers to potentially enhance their thermal and mechanical properties. chemimpex.com Furthermore, in the cosmetics industry , its anti-inflammatory properties are considered valuable for skincare formulations aimed at reducing skin irritation and redness. chemimpex.com
Historical Perspective of this compound Investigations
The study of this compound is situated within the broader historical development of research into phenylpropanoic acids and α-heteroatom-substituted carboxylic acids. The parent compound, 3-phenylpropanoic acid, can be synthesized by the hydrogenation of cinnamic acid. wikipedia.org Early methods for this type of reduction utilized sodium amalgam in water or electrolysis. wikipedia.org
The development of synthetic methodologies for α-methoxy carboxylic acids has been a subject of interest for organic chemists for many years. These methods are crucial as α-heteroatom-substituted carboxylic acids are important synthetic intermediates for biologically active compounds. thieme.com General synthetic routes often involve the hydrolysis of corresponding esters or other precursors. thieme.com More specific to the introduction of a methoxy group, processes have been developed for the preparation of aromatic methoxycarboxylic acid methyl esters by reacting aromatic hydroxycarboxylic acids with dimethyl sulfate. google.com
Investigations into the synthesis of 2-phenylpropionic acid, a structurally similar compound, have also contributed to the knowledge base applicable to this compound. Methods such as the mono-c-methylation of arylacetonitriles using dimethyl carbonate have been established as a general route to 2-arylpropionic acids. orgsyn.org This class of compounds is significant as it includes widely used non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen and Naproxen. orgsyn.org
Chemical and Physical Properties
Below are the computed chemical and physical properties of this compound.
Compound Identification
The following table provides various identifiers for this compound.
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-13-9(10(11)12)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAUBXLCHZVCPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78814-96-7 | |
| Record name | 2-methoxy-3-phenylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2 Methoxy 3 Phenylpropanoic Acid and Its Analogues
Total Synthesis Approaches for 2-Methoxy-3-phenylpropanoic Acid
The total synthesis of α-methoxy carboxylic acids like this compound can be achieved through various routes. One convenient and efficient method is a one-pot reaction starting from a corresponding ketone.
A general and cost-effective approach involves the reaction of a ketone with tribromomethane and potassium hydroxide (B78521) in methanol. pharm.or.jp This reaction is believed to proceed through the formation of a dibromoepoxide, which is subsequently attacked by a methoxide (B1231860) ion and hydrolyzed to yield the final α-methoxy carboxylic acid. pharm.or.jp This method is superior to conventional two-step syntheses that proceed via hydrocyanation followed by hydrolysis, offering better yields and operational simplicity. pharm.or.jp For instance, various quaternary α-methoxy carboxylic acids have been produced in good to excellent yields using this procedure. pharm.or.jp
Table 1: One-Pot Synthesis of α-Methoxy Carboxylic Acids
| Starting Ketone | Product | Yield |
|---|---|---|
| 2-Butanone | 2-Methoxy-2-methylbutanoic acid | 85% |
| Cyclohexanone | 1-Methoxycyclohexanecarboxylic acid | 92% |
| 2-Octanone | 2-Methoxy-2-methylnonanoic acid | 75% |
Data sourced from a general procedure for the one-pot synthesis of quaternary methoxy (B1213986) and hydroxy acids. pharm.or.jp
This methodology provides a foundational strategy for the total synthesis of this compound, likely starting from an appropriate phenyl-substituted ketone precursor.
Stereoselective and Asymmetric Synthesis of this compound Enantiomers
As this compound is a chiral molecule, controlling its stereochemistry is paramount for its use in stereospecific applications. biosynth.com Asymmetric synthesis aims to produce a single enantiomer, which is often the biologically active form. Key strategies include the use of chiral auxiliaries and enantioselective catalysis.
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a subsequent chemical transformation with high diastereoselectivity. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.
Pseudoephedrine and its analogue, pseudoephenamine, have been widely employed as effective chiral auxiliaries for the diastereoselective alkylation of enolates, providing access to enantiomerically enriched carboxylic acids. nih.gov Pseudoephenamine, in particular, has shown remarkable stereocontrol in alkylation reactions, including those that form quaternary carbon centers. nih.gov The process typically involves forming an amide between the chiral auxiliary and a carboxylic acid precursor, followed by deprotonation to form a chiral enolate, stereoselective alkylation, and finally, hydrolysis to release the chiral acid and recover the auxiliary. nih.gov
Another strategy involves using aldehydes derived from amino acids, such as (S)-2-(dibenzylamino)-3-phenylpropanal, as chiral auxiliaries for the synthesis of chiral alcohols, which can be precursors to the target acid. bris.ac.uk
Table 2: Comparison of Chiral Auxiliaries in Asymmetric Alkylation
| Chiral Auxiliary | Key Features | Advantages |
|---|---|---|
| Pseudoephedrine | Widely used for asymmetric alkylation. | Provides good access to enantiomerically enriched carboxylic acids, aldehydes, and ketones. nih.gov |
| Pseudoephenamine | A versatile alternative to pseudoephedrine. | Exhibits equal or greater diastereoselectivities, especially for forming quaternary centers; free from regulatory restrictions. nih.gov |
The use of a chiral auxiliary like (−)-menthyl chloroformate can also enable the desymmetrization of a prochiral molecule, introducing a functional group and creating diastereomers that can then be separated by methods like semi-preparative HPLC. rcsi.com
Enantioselective catalysis offers a more atom-economical approach to asymmetric synthesis by using a substoichiometric amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Transition-metal catalysis has become a powerful tool for creating complex molecular architectures.
For the synthesis of chiral acids, this can involve reactions like asymmetric hydrogenation or carbonylation catalyzed by a chiral metal complex. For example, the enantioselective synthesis of planar chiral [2.2]metacyclophanes has been achieved using a (−)-sparteine mediated directed ortho-lithiation, where the chiral amine ligand dictates the enantioselectivity of the reaction. rcsi.com While not a direct synthesis of the target molecule, this principle of using a chiral ligand to control stereochemistry is broadly applicable.
Recent advancements in catalysis, including the use of photocatalysis, have further expanded the scope of enantioselective transformations by enabling bond formations under mild conditions. These catalytic methods are crucial for developing scalable and efficient routes to single-enantiomer products. google.com
Chemoenzymatic and Biocatalytic Routes to this compound
Chemoenzymatic synthesis combines the advantages of chemical and biological catalysis to create efficient and highly selective synthetic routes. chemrxiv.org Enzymes, operating under mild conditions, offer unparalleled stereoselectivity, making them ideal for the synthesis of chiral molecules.
A common chemoenzymatic strategy is the kinetic resolution of a racemic mixture. For example, a racemic ester precursor to the target acid can be subjected to hydrolysis by a lipase (B570770), an enzyme that selectively catalyzes the reaction of one enantiomer over the other. nih.gov This process results in the separation of the mixture into an enantiomerically pure ester and an enantiomerically pure acid. researchgate.net For instance, porcine pancreas lipase (PPL) has been used for the enzymatic preparation of the (S)-isomer of 3-hydroxy-3-phenylpropanoic acid from its racemic ethyl ester. researchgate.net Similarly, lipases like Candida antarctica lipase B (CAL-B) are used in the kinetic resolution of aminophosphonates via selective acetylation. nih.gov
Another approach combines enzymatic resolution with chemical transformations. A new route to both enantiomers of 2-hydroxy-4-phenylbutyric acid involves the lactonase-catalyzed hydrolysis of a butyrolactone precursor, followed by a chemical hydrogenation step over a palladium on carbon (Pd/C) catalyst. rsc.org
The development of computational tools, such as the asynchronous chemoenzymatic retrosynthesis planning algorithm (ACERetro), is helping to systematically design novel and efficient chemoenzymatic routes by evaluating the potential for both biocatalysis and chemocatalysis at each step. chemrxiv.org
Green Chemistry Considerations in this compound Production
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound, these principles can be applied to improve sustainability.
Atom Economy and Process Intensification : One-pot syntheses, such as the conversion of ketones to α-methoxy carboxylic acids, improve efficiency and reduce waste by minimizing intermediate purification steps. pharm.or.jp
Use of Catalysis : Both biocatalysis and chemocatalysis are central to green chemistry. chemrxiv.org Catalytic routes reduce the need for stoichiometric reagents and often operate under milder, more energy-efficient conditions.
Safer Solvents and Reagents : Biocatalytic reactions are typically performed in aqueous media or with benign solvents under mild pH and temperature, reducing reliance on volatile organic compounds. researchgate.net
Renewable Feedstocks : While not yet standard for this specific compound, a long-term green chemistry goal is the use of bio-based starting materials. Research into the conversion of bio-oil components, which are rich in phenolic compounds like guaiacol (B22219) and methoxyphenols, is an active area. rsc.org
Electrocatalysis : Electrocatalytic hydrogenation (ECH) is an emerging green technique that uses electricity to drive chemical reactions, potentially replacing traditional reducing agents and operating under ambient conditions. rsc.org
The shift from stoichiometric reagents (e.g., chiral auxiliaries) to catalytic methods (e.g., enantioselective catalysis and biocatalysis) represents a significant step toward greener production of this compound and its analogues.
Recent Advances in Novel Synthetic Routes for this compound
The field of synthetic organic chemistry is continually evolving, with new methodologies that could be applied to the synthesis of this compound and its analogues.
Recent advances are heavily focused on the power and versatility of catalysis. Transition-metal-catalyzed cross-coupling reactions remain indispensable for building molecular complexity. Furthermore, photoredox catalysis has emerged as a revolutionary tool, using visible light to facilitate a wide range of bond-forming reactions under exceptionally mild conditions.
In the realm of chemoenzymatic synthesis, the integration of computational planning tools is a significant leap forward. Algorithms can now identify opportunities for enzymatic steps to introduce stereochemistry or to find synthetic shortcuts, leading to more concise and efficient routes. chemrxiv.org
The development of novel synthetic routes for related heterocyclic structures, such as the iron-catalyzed synthesis of N-substituted cyclic amines from diacids and amines, also showcases the trend towards using more earth-abundant and less toxic metal catalysts. mdpi.com These broader advances in synthetic methodology provide an expanding toolkit for chemists to design more efficient, scalable, and sustainable syntheses of complex target molecules like this compound. st-andrews.ac.uk
Chemical Transformations and Derivatization of 2 Methoxy 3 Phenylpropanoic Acid
Functional Group Interconversions of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for chemical modification in 2-methoxy-3-phenylpropanoic acid. Common transformations include reduction to an alcohol and decarboxylation.
Reduction to 2-Methoxy-3-phenylethanol: The reduction of carboxylic acids to their corresponding primary alcohols is a fundamental transformation in organic synthesis. nih.govorganic-chemistry.org In the case of this compound, this reaction yields 2-methoxy-3-phenylethanol. Various reducing agents can be employed for this purpose. For instance, the reduction of carboxylic acids can be achieved using sodium borohydride (B1222165) in combination with activating agents or through catalytic hydrosilylation. nih.govuoa.gr A manganese(I)-catalyzed hydrosilylation using phenylsilane (B129415) has been shown to be effective for the reduction of various carboxylic acids, including phenylacetic acid derivatives, to their corresponding alcohols in good to excellent yields. nih.gov While specific conditions for this compound are not detailed, the general applicability of these methods to similar structures suggests their potential utility.
Decarboxylation: The removal of the carboxyl group, known as decarboxylation, is another significant transformation. learncbse.in This reaction typically proceeds under thermal conditions or with the aid of a catalyst. For aryl-substituted aliphatic carboxylic acids, photoredox catalysis has emerged as a mild and efficient method for decarboxylation. nih.gov For example, the decarboxylation of 2,2-dimethyl-3-phenylpropanoic acid has been studied to elucidate the reaction mechanism. nih.gov Bimetallic nanoparticles on supported ionic liquid phases have also been utilized as multifunctional catalysts for the decarboxylation of aromatic carboxylic acids. acs.org These advanced methods offer alternatives to traditional, often harsh, decarboxylation conditions. organic-chemistry.org
Modifications of the Methoxy (B1213986) Group in this compound Derivatives
The methoxy group in derivatives of this compound can be a target for modification, primarily through demethylation to yield the corresponding phenol.
Demethylation: The cleavage of the methyl-oxygen bond in methoxyarenes is a common synthetic strategy. nih.gov This can be accomplished using various reagents, with Lewis acids like aluminum halides being particularly effective for the regioselective demethylation of phenolic esters and diaryl ketones. google.com For instance, aluminum bromide in acetonitrile (B52724) has been used for the selective demethylation of an ortho-methoxy group. google.com Another approach involves the use of 3-mercaptopropionic acid, which can selectively demethylate one methoxy group in the presence of others. google.com Furthermore, an efficient demethylation of aromatic methyl ethers has been reported using hydrochloric acid in water at elevated temperatures. rsc.org These methods provide pathways to hydroxylated derivatives, which can then undergo further functionalization.
Phenyl Ring Functionalization and Substitution Chemistry
The phenyl ring of this compound and its derivatives is amenable to various electrophilic substitution reactions, allowing for the introduction of new functional groups.
Electrophilic Aromatic Substitution: The presence of the methoxy and alkyl side chain on the phenyl ring influences the regioselectivity of electrophilic substitution reactions. These reactions, such as halogenation, nitration, and acylation, would likely lead to substitution at the ortho and para positions relative to the activating methoxy group. While specific examples for this compound are not extensively documented in the provided results, the general principles of electrophilic aromatic substitution on similar structures, such as 2-phenylpropionic acid derivatives, are well-established. nih.govorgsyn.org For example, the synthesis of 2-(4-(bromomethyl)phenyl)propionic acid involves the bromination of the methyl group on the phenyl ring, indicating the reactivity of the benzylic position. nih.gov
Synthesis of Esters and Amides of this compound
The carboxylic acid functionality of this compound is readily converted into esters and amides, which are important derivatives with diverse applications.
Esterification: Esters of this compound can be synthesized through various methods. The Fischer esterification, involving the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common approach. libretexts.org Alternatively, esters can be formed by reacting the corresponding acyl chloride with an alcohol. libretexts.org Enzymatic synthesis using lipases, such as Candida antarctica lipase (B570770) B (CALB), has also been employed for the synthesis of esters of phenolic compounds, offering a milder and more selective route. nih.gov
Amide Synthesis: Amides are typically prepared by reacting the carboxylic acid or its activated derivatives with an amine. researchgate.net Direct amide formation from the carboxylic acid and an amine can be achieved using condensing agents like carbodiimides (e.g., DCC, EDCl) or uronium salts (e.g., HATU, HBTU). A more traditional method involves the conversion of the carboxylic acid to an acyl chloride, which then reacts readily with an amine to form the amide. google.com The addition of mercaptobenzene to cinnamic acids followed by conversion to amides has also been reported as a route to 3-phenyl-3-phenylthiopropionic acid amides. nih.gov
Reaction Kinetics and Mechanistic Studies of this compound Transformations
Understanding the kinetics and mechanisms of the transformations of this compound is crucial for optimizing reaction conditions and controlling product formation.
Mechanistic investigations into related reactions provide valuable insights. For instance, studies on the mono-c-methylation of arylacetonitriles using dimethyl carbonate suggest a mechanism involving initial methoxycarbonylation followed by methylation. orgsyn.org In the context of decarboxylation, deuterium (B1214612) labeling experiments have been used to probe the role of the solvent and to determine if a proton transfer step is rate-limiting. nih.gov For example, the lack of a kinetic isotope effect in the decarboxylation of a deuterated analogue of 2,2-dimethyl-3-phenylpropanoic acid suggests that no proton or hydrogen atom transfer step is likely to be rate-limiting. nih.gov The study of the interconversion of carboxylic acid derivatives highlights the importance of leaving group stability in determining the relative reactivity and the feasibility of direct transformations. youtube.comlibretexts.org More reactive derivatives, such as acyl chlorides, can be readily converted to less reactive ones like esters and amides. youtube.com
Spectroscopic Characterization and Structural Elucidation of 2 Methoxy 3 Phenylpropanoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. For 2-Methoxy-3-phenylpropanoic acid, NMR provides insights into its connectivity, stereochemistry, and conformational dynamics in solution. wikipedia.org
High-resolution ¹H and ¹³C NMR spectra are fundamental for confirming the molecular structure of this compound. The proton NMR spectrum would typically show distinct signals for the aromatic protons of the phenyl group, the methoxy (B1213986) protons, and the protons on the propanoic acid backbone. The chemical shifts and coupling patterns of these protons provide definitive evidence for the arrangement of atoms.
Similarly, the ¹³C NMR spectrum displays unique resonances for each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the phenyl ring, the methoxy carbon, and the carbons of the propanoic acid chain.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (COOH) | ~10-13 (broad s) | ~170-180 |
| Cα-H | ~3.5-4.5 (dd) | ~80-90 |
| Cβ-H₂ | ~2.5-3.5 (m) | ~35-45 |
| Methoxy (OCH₃) | ~3.0-3.5 (s) | ~55-65 |
| Phenyl (C₆H₅) | ~7.0-7.5 (m) | ~125-140 |
Note: These are predicted values and can vary based on the solvent and other experimental conditions.
This compound is a chiral molecule, existing as two enantiomers. biosynth.com NMR techniques, particularly when using chiral derivatizing agents, can be employed to distinguish between these enantiomers. For instance, the formation of diastereomeric esters or amides with a chiral auxiliary can lead to separate and identifiable NMR signals for each diastereomer, allowing for the determination of enantiomeric purity.
Advanced NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) can also provide information about the relative stereochemistry of the molecule by identifying protons that are close in space.
The conformation of this compound in solution can be studied by analyzing its NMR chemical shifts. biosynth.com The molecule can exist in different rotational conformations (rotamers) around the Cα-Cβ bond. The equilibrium between these conformers is influenced by steric and electronic effects. biosynth.com It has been noted that the equilibrium between two conformers, A and B, is heavily weighted toward conformer A due to a lower energy barrier. biosynth.com
DFT calculations have been used to analyze the conformational effects of the methoxy group on ¹³C NMR chemical shifts in aromatic compounds. nih.govresearchgate.net These studies have shown that the chemical shift of a methoxy carbon can be influenced by its orientation relative to the aromatic ring. nih.govresearchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₂O₃), the molecular weight is 180.20 g/mol . nih.govnih.gov
The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 180. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for similar compounds include the loss of the carboxylic acid group (-COOH), the methoxy group (-OCH₃), and cleavage of the Cα-Cβ bond. The fragmentation of methoxybenzoic acid, a related compound, often involves the loss of a methoxy radical followed by decarbonylation. researchgate.net
Table 2: Potential Fragment Ions in the Mass Spectrum of this compound
| m/z | Possible Fragment | Loss |
| 165 | [M - CH₃]⁺ | Loss of a methyl radical |
| 149 | [M - OCH₃]⁺ | Loss of a methoxy radical |
| 135 | [M - COOH]⁺ | Loss of the carboxylic acid group |
| 91 | [C₇H₇]⁺ | Tropylium ion (from benzyl (B1604629) group) |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.
In the IR spectrum of this compound, characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (around 1700-1725 cm⁻¹), the C-O stretches of the ether and carboxylic acid, and the C-H stretches of the aromatic and aliphatic parts of the molecule. The IR spectrum of 2-phenylpropionic acid, a similar compound, shows these characteristic peaks. chemicalbook.com
Raman spectroscopy provides complementary information. For 3-phenylpropionic acid, surface-enhanced Raman scattering (SERS) studies have shown that the molecule can adsorb onto a metal surface through its carboxylate group. researchgate.net Similar interactions might be expected for this compound.
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid (O-H) | Stretching | 2500-3300 (broad) |
| Carbonyl (C=O) | Stretching | 1700-1725 |
| Aromatic C-H | Stretching | 3000-3100 |
| Aliphatic C-H | Stretching | 2850-3000 |
| C-O (Ether & Acid) | Stretching | 1000-1300 |
| Aromatic C=C | Stretching | 1450-1600 |
X-ray Crystallography for Solid-State Structure Determination
For related phenylpropanoic acid derivatives, X-ray diffraction studies have revealed how intermolecular hydrogen bonds between carboxylic acid groups can lead to the formation of dimers and more extended supramolecular structures. researchgate.net In the case of 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid (Mosher's acid), the crystal structure shows two independent molecules in the asymmetric unit with slightly different conformations of the methoxy group. iucr.org Similar detailed structural insights could be obtained for this compound if suitable crystals can be grown.
Crystal Packing and Supramolecular Interactions of this compound
The crystal packing and supramolecular interactions of carboxylic acids are predominantly governed by the formation of hydrogen bonds and other non-covalent interactions. In the case of phenylpropanoic acid derivatives, the carboxylic acid group, the phenyl ring, and any substituents all play a role in the final three-dimensional architecture.
A detailed examination of the crystal structure of a closely related compound, racemic 3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid, also known as Mosher's acid, offers valuable insights. In its crystalline form, Mosher's acid displays a complex network of intermolecular interactions. The primary and most dominant of these is the hydrogen bonding between the carboxylic acid groups. Typically, carboxylic acids form centrosymmetric dimers via strong O-H···O hydrogen bonds, creating a characteristic R2(8) ring motif. This is a common feature in the crystal structures of many phenylpropanoic acid derivatives.
The presence of the phenyl ring introduces the possibility of π-π stacking interactions. These interactions, arising from the overlap of the π-orbitals of adjacent aromatic rings, can further stabilize the crystal structure. The specific geometry of these interactions (e.g., face-to-face or edge-to-face) is dependent on the steric and electronic nature of the substituents on the phenyl ring.
Table 1: Representative Supramolecular Interactions in Phenylpropanoic Acid Derivatives
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing |
| Hydrogen Bonding | O-H (Carboxyl) | O=C (Carboxyl) | 2.6 - 2.8 | Formation of dimers, chains, or sheets |
| C-H···O Interaction | C-H (Phenyl/Alkyl) | O (Carbonyl/Methoxy) | 3.0 - 3.5 | Stabilization of the 3D network |
| π-π Stacking | Phenyl Ring | Phenyl Ring | 3.3 - 3.8 | Contribution to crystal cohesion |
| Van der Waals Forces | All atoms | All atoms | Variable | Overall molecular packing |
Polymorphism Studies Relevant to Structural Conformation
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of study for carboxylic acids due to its profound impact on the physical and chemical properties of the substance. While specific polymorphic studies on this compound are not extensively documented in publicly accessible literature, the conformational flexibility inherent in its structure suggests a high propensity for polymorphism.
The analysis of related compounds provides strong evidence for this potential. For instance, the crystallographic study of racemic Mosher's acid reveals the presence of two independent molecules in the asymmetric unit. These two molecules exhibit different conformations, particularly in the orientation of the methoxy group relative to the phenyl ring. This phenomenon, where different conformers of the same molecule co-exist in the same crystal lattice, is a form of conformational polymorphism.
NMR spectroscopic data for this compound itself have indicated the presence of at least two different conformers in solution. biosynth.com It is plausible that under specific crystallization conditions, these different conformers could pack into distinct crystal lattices, giving rise to different polymorphs. The energetic barrier between these conformers is a key factor in determining whether they can be isolated as separate polymorphic forms. biosynth.com
The study of different phenylpropanoic acid derivatives has shown that minor changes in substitution can lead to significant variations in crystal packing and, consequently, to the emergence of different polymorphs. These studies highlight the sensitivity of the solid-state structure to subtle molecular modifications. The interplay between hydrogen bonding patterns, steric hindrance, and other weak intermolecular forces can lead to multiple, energetically similar, crystalline arrangements.
Table 2: Factors Influencing Polymorphism in Phenylpropanoic Acid Derivatives
| Factor | Description |
| Conformational Flexibility | Rotation around single bonds (e.g., C-C, C-O) can lead to different molecular shapes (conformers) that can pack in various ways. |
| Hydrogen Bonding Motifs | The ability to form different hydrogen bond patterns (e.g., dimers, catemers) can result in distinct crystal structures. |
| Solvent of Crystallization | The solvent can influence which polymorphic form is kinetically or thermodynamically favored during crystallization. |
| Temperature and Pressure | These thermodynamic variables can induce phase transitions between different polymorphic forms. |
| Substituent Effects | The nature, size, and position of substituents on the phenylpropanoic acid scaffold can direct the crystal packing in specific ways. |
Computational Chemistry and Molecular Modeling of 2 Methoxy 3 Phenylpropanoic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. mdpi.comscienceopen.com It is based on the principle that the ground-state energy and all other ground-state properties of a molecule are uniquely determined by its electron density. mdpi.com This approach allows for the detailed investigation of the molecule's intrinsic characteristics.
Geometry optimization is a fundamental computational procedure used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. cnr.it For 2-Methoxy-3-phenylpropanoic acid, this process is typically performed using DFT methods, such as the B3LYP hybrid functional, combined with a suitable basis set like 6-311++G(d,p). researchgate.netacademie-sciences.fr The optimization yields crucial data on bond lengths, bond angles, and dihedral angles that define the molecule's shape. At the optimized geometry, the absence of imaginary vibrational frequencies confirms that the structure represents a true energy minimum. scispace.com
Beyond geometry, these calculations reveal key aspects of the molecule's electronic structure. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). researchgate.net
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Note: These are representative values based on typical DFT calculations for similar structures. Actual values may vary based on the level of theory and basis set.)
| Parameter | Atom Pair/Group | Predicted Value |
| Bond Length | C-C (phenyl) | ~1.39 Å |
| C-O (carboxyl) | ~1.35 Å | |
| C=O (carboxyl) | ~1.21 Å | |
| C-O (methoxy) | ~1.43 Å | |
| Bond Angle | O-C=O (carboxyl) | ~123° |
| C-O-C (methoxy) | ~117° | |
| Dihedral Angle | C-C-C-C (propanoic chain) | Varies with conformation |
This compound possesses rotational freedom around several single bonds, leading to various possible three-dimensional arrangements known as conformations. DFT calculations are instrumental in mapping the conformational energy landscape to identify the most stable conformers. chemicalbook.com For molecules in the 3-phenylpropanoic acid family, the conformation is often described by the dihedral angles of the propanoic acid side chain. mdpi.com
Table 2: Hypothetical Relative Energies of this compound Conformers (Note: This table illustrates the type of data obtained from conformational analysis. The energy values are for demonstration purposes.)
| Conformer | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Predicted Population (%) |
| A (Global Minimum) | gauche | 0.00 | 95.8 |
| B (Local Minimum) | trans | 2.00 | 4.2 |
Computational methods can accurately predict spectroscopic properties, serving as a powerful tool for structure verification and interpretation of experimental data. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is widely employed for calculating nuclear magnetic resonance (NMR) chemical shifts. academie-sciences.frresearchgate.net
Calculations can be performed to predict the ¹H and ¹³C NMR spectra of this compound. academie-sciences.fr Theoretical chemical shifts are often calculated for the optimized geometry and then compared to experimental values. A strong correlation between the calculated and observed spectra provides confidence in the structural assignment. It is common practice to plot experimental versus calculated chemical shifts, where a linear regression can be used to scale the theoretical data, accounting for systematic errors in the calculation and solvent effects. researchgate.net Different conformers of the molecule are expected to have distinct chemical shifts in their NMR spectra. biosynth.com
Table 3: Comparison of Hypothetical Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) (Note: This table demonstrates the comparison process. Values are illustrative.)
| Carbon Atom | Experimental Shift (δ_exp) | Calculated Shift (δ_calc) |
| Carbonyl (C=O) | 175.2 | 172.5 |
| Methoxy (B1213986) (CH₃O) | 58.1 | 56.8 |
| Alpha Carbon (CH-O) | 82.5 | 80.1 |
| Beta Carbon (CH₂) | 40.3 | 39.2 |
| Phenyl C1 (ipso) | 137.9 | 135.5 |
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
While DFT calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular flexibility, conformational changes, and interactions with surrounding molecules, such as solvents. nih.govcapes.gov.br
For this compound, MD simulations can be used to extensively sample its conformational space, potentially identifying transient states and pathways for conformational change that might be missed by static DFT calculations. nih.gov This is particularly valuable for understanding how the molecule behaves in a solution, where interactions with solvent molecules can influence its preferred shape.
Furthermore, MD simulations are crucial for studying intermolecular interactions, such as the hydrogen bonding that occurs between carboxylic acid groups. mdpi.com These simulations can model the formation and breaking of hydrogen bonds in a dynamic context, providing a more realistic picture of the supramolecular structures, like the common R²₂(8) dimer motif formed by carboxylic acids. mdpi.com Advanced analysis of the simulation trajectory can yield information on the strength and lifetime of these interactions.
Quantum Chemical Analysis of Reactivity and Reaction Pathways
Quantum chemical methods, particularly DFT, provide a theoretical framework for understanding and predicting chemical reactivity. mdpi.com Reactivity is often analyzed through a set of "conceptual DFT" descriptors, which are derived from how the molecule's energy changes with the number of electrons. mdpi.comnih.gov
Key reactivity descriptors include:
Ionization Potential (IP) and Electron Affinity (EA) : Measures of the energy required to remove or add an electron.
Chemical Potential (μ) : The tendency of electrons to escape from the system.
Chemical Hardness (η) : A measure of resistance to change in electron distribution. A large HOMO-LUMO gap typically corresponds to high hardness and low reactivity.
Electrophilicity Index (ω) : A measure of a molecule's ability to accept electrons.
By calculating these indices for this compound, one can gain a quantitative understanding of its reactivity profile. For instance, these calculations can predict which sites on the molecule are most susceptible to nucleophilic or electrophilic attack, guiding the design of chemical reactions. These methods can also be applied to model entire reaction pathways, calculating the energies of transition states and intermediates to determine reaction kinetics and thermodynamic feasibility. mdpi.com
Table 4: Key Quantum Chemical Reactivity Descriptors (Note: This table lists common descriptors and their significance, derived from DFT calculations.)
| Descriptor | Formula | Significance |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Electron escaping tendency |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to charge transfer |
| Global Softness (S) | 1 / η | Reciprocal of hardness |
| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons |
Structure-Based Computational Design of this compound Analogues
The molecular framework of this compound can serve as a starting point, or scaffold, for the structure-based design of new molecules with desired biological activities. This process heavily relies on computational modeling to predict how modifications to the parent structure will affect its interaction with a biological target, such as a protein or enzyme. nih.govresearchgate.net
A typical computational design workflow includes:
Molecular Docking: Proposed analogues of this compound are computationally "docked" into the active site of a target protein whose 3D structure is known. nih.govresearchgate.net Docking algorithms predict the preferred binding orientation (pose) and affinity (scoring function) of the analogue. This allows for the rapid screening of many potential derivatives to prioritize those most likely to be active.
Molecular Dynamics Simulations: The most promising candidates from docking are then subjected to MD simulations in complex with the target protein. nih.govresearchgate.net These simulations assess the stability of the predicted binding pose and the dynamics of the protein-ligand complex over time.
Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can be applied to the MD trajectory to provide a more accurate estimate of the binding free energy, which correlates better with experimental binding affinity than docking scores alone. researchgate.net
This iterative cycle of design, docking, and simulation allows chemists to rationally modify the this compound structure—for example, by altering substituents on the phenyl ring or modifying the carboxylic acid group—to optimize interactions with a biological target and enhance potency. nih.gov
Biological Activity and Structure Activity Relationship Sar Studies of 2 Methoxy 3 Phenylpropanoic Acid
Mechanistic Investigations of Biological Effects in Cellular Models (In Vitro)
Detailed in vitro studies specifically investigating the mechanisms of action for 2-methoxy-3-phenylpropanoic acid are limited. The compound is mentioned in the literature primarily as a synthon, or building block, for the creation of other molecules for biological testing. nih.gov
Direct ligand-receptor binding assays for this compound are not prominently reported. However, its enantiomers, (S)- and (R)-2-methoxy-3-phenylpropanoic acid, have been utilized as precursors in the synthesis of analogs designed to probe the binding sites of neurotransmitter transporters. nih.gov Specifically, they were used to create 2-methoxy-substituted analogs to investigate the structure-activity relationships of ligands targeting the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT). nih.gov
In these studies, the introduction of a 2-methoxy group was found to decrease binding affinity for the dopamine transporter, suggesting that steric effects at this position are unfavorable for DAT binding. nih.gov The binding patterns of these 2-methoxy analogs were similar to 2-methyl-substituted analogs, further supporting the hypothesis of an adverse steric effect. nih.gov
While this does not describe the direct binding of this compound itself, it highlights its utility in mapping the steric and electronic requirements of these important transporter binding sites.
There is a lack of specific studies detailing the enzyme inhibition kinetics and mechanism of action for this compound. However, the broader class of arylpropionic acids is well-known for its anti-inflammatory effects, which are often mediated through the inhibition of cyclooxygenase (COX) enzymes. orientjchem.org It was the discovery of two isoforms, COX-1 and the inducible COX-2 which mediates inflammation, that guided much of the research in this area. orientjchem.org
To provide context, the table below summarizes the inhibitory activity of related compounds on different enzymes.
| Compound/Class | Target Enzyme | Inhibition Type | Key Findings |
| Arylpropionic Acids (general) | Cyclooxygenase (COX) | Varies | Known NSAIDs that inhibit COX enzymes, reducing inflammation. orientjchem.org |
| 3-hydroxy-2-methylene-3-phenylpropionic acid derivatives | In vitro antibacterial screen | Not specified | Showed potent antibacterial activity in serial dilution methods. orientjchem.org |
This table includes data for related compounds to provide context due to the limited specific data for this compound.
Specific studies on how this compound modulates cellular pathways and signaling events have not been identified. A patent document mentions the use of (S)-2-Methoxy-3-phenylpropanoic acid in a process for synthesizing peptide compounds, noting that thioether bonds, which can be part of such complex molecules, are susceptible to oxidative metabolism by enzymes like cytochrome P450. epo.org This points to potential metabolic interactions but does not describe a direct signaling role for the parent acid.
Pharmacological Studies in Non-Human Animal Models (In Vivo)
Pharmacological studies in non-human animal models specifically for this compound are not well documented in the available literature. Research on related arylpropionic acid derivatives, however, has established a range of in vivo activities. humanjournals.com
Direct evidence of the biological effects and target engagement of this compound in animal systems is not available. The broader class of arylpropionic acids, which includes well-known drugs like ibuprofen, demonstrates significant analgesic and anti-inflammatory properties in various animal models. orientjchem.orgijpsr.com These effects are primarily linked to the inhibition of prostaglandin (B15479496) synthesis through the COX pathways. orientjchem.org
The table below presents findings from in vivo studies on related compounds.
| Compound/Class | Animal Model | Biological Effect |
| Arylpropionic Acid Amides | Rat | Anti-inflammatory activity, with some derivatives showing up to 90% inhibition in carrageenan-induced paw edema assays. humanjournals.com |
| β,β-diphenyl propionic acid derivatives | Not specified | Analgesic activity demonstrated via the tail-flick method. researchgate.net |
This table includes data for related compounds to provide context due to the limited specific data for this compound.
The metabolic fate and biotransformation of this compound in non-human biological systems have not been specifically described. Generally, the carboxylic acid group present in arylpropionic acids is a key feature for their pharmacological activity and is also a site for metabolic transformations. researchgate.net Studies on other small molecules containing thioethers, for which this compound can be a synthetic precursor, indicate that oxidative metabolism is a likely pathway. epo.org Thioethers are known to be metabolized by cytochrome P450 or flavin-containing monooxygenase into sulfoxides. epo.org While this provides a potential clue, it is not a direct study of the metabolism of this compound itself.
Structure-Activity Relationship (SAR) Analysis of this compound and its Analogues
The biological activity of this compound is intricately linked to its three-dimensional structure and the nature of its chemical substituents. SAR analyses of this compound and its analogues have provided valuable insights into the key molecular features that govern its interactions with biological targets. These studies systematically explore how modifications to the stereocenter, the phenyl ring, and the propanoic acid moiety influence the compound's efficacy and selectivity.
Influence of Stereochemistry on Biological Activity
Chirality plays a pivotal role in the biological activity of many compounds, and this compound is no exception, possessing a stereocenter at the C2 position of the propanoic acid chain. nottingham.ac.uk Studies on closely related 3-phenylpropyl analogues have demonstrated that the spatial arrangement of substituents at this chiral center can dramatically alter biological activity.
For instance, in a series of 2-hydroxyl-3-phenylpropyl analogues, the (S)-isomers exhibited significantly higher affinity for the dopamine transporter (DAT) and were more potent inhibitors of dopamine reuptake compared to their corresponding (R)-isomers. nottingham.ac.uk Conversely, the (R)-isomers displayed a higher affinity for the serotonin transporter (SERT) and were more effective at inhibiting serotonin reuptake. nottingham.ac.uk This stereochemical preference underscores the importance of the specific three-dimensional orientation of the functional groups for optimal interaction with the binding sites of these transporters. When the 2-hydroxyl group was methylated to a 2-methoxy group, similar to the parent compound of this article, the enantioselectivity for DAT was abolished, with both (S)- and (R)-isomers showing comparable binding patterns. nottingham.ac.uk
Table 1: Influence of Stereochemistry on Transporter Binding Affinity
| Compound Series | Isomer | DAT Ki (nM) | SERT Ki (nM) |
| 2-Hydroxyl-3-phenylpropyl | (S) | High Affinity | Lower Affinity |
| 2-Hydroxyl-3-phenylpropyl | (R) | Lower Affinity | High Affinity |
| 2-Methoxy-3-phenylpropyl | (S) | Similar to (R) | Similar to (R) |
Note: This table is a qualitative representation based on findings from analogous compounds. "High Affinity" and "Lower Affinity" are relative terms within each compound series.
Role of Substituents on Phenyl and Propanoic Acid Moieties
The substitution pattern on both the phenyl ring and the propanoic acid backbone of this compound is a critical determinant of its biological activity. Modifications at these positions can influence potency, selectivity, and pharmacokinetic properties.
Studies on analogous 3-phenylpropyl compounds have shown that substituents on the phenylpropyl side chain can significantly affect affinity and selectivity for DAT and SERT. nottingham.ac.uk The introduction of a methyl group at the 2-position, for example, was found to have a detrimental steric effect on DAT binding. nottingham.ac.uk In a series of methcathinone (B1676376) analogues, which share a phenylpropyl scaffold, substitutions at the para-position of the phenyl ring with electron-withdrawing groups like trifluoromethyl (CF3) were found to decrease selectivity for the dopamine transporter.
The carboxylic acid group of the propanoic acid moiety is another key feature. This group is often essential for interaction with biological targets, frequently forming critical hydrogen bonds with amino acid residues like arginine, glutamic acid, and tyrosine in the active site of enzymes or receptors. nih.gov Esterification or amidation of this carboxylic acid has been shown in many 2-arylpropionic acid derivatives to reduce activity, highlighting its importance as a pharmacophoric core. nih.gov
Table 2: Effect of Phenyl Ring Substituents on Biological Activity in Analogous Compounds
| Parent Scaffold | Substituent (Position) | Observed Effect on Activity/Selectivity |
| 3-Phenylpropyl | 2-Methyl | Decreased DAT binding affinity |
| Methcathinone | 4-CF3 | Decreased DAT selectivity |
| Phenylpropanoic Acid | 4'-Polar groups | Decreased lipophilicity, mitigated cytotoxicity |
Hydrophilicity/Lipophilicity Correlation with Bioactivity
The balance between hydrophilicity (water-loving) and lipophilicity (fat-loving) is a crucial physicochemical parameter that governs a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. For compounds targeting the central nervous system (CNS), such as dopamine transporter ligands, a certain degree of lipophilicity is often required to cross the blood-brain barrier. nih.gov
However, excessive lipophilicity can lead to undesirable properties, including poor solubility, increased metabolic clearance, and off-target effects. nih.gov In the development of G protein-coupled receptor 40 (GPR40) agonists based on a phenylpropanoic acid scaffold, the introduction of polar substituents was a deliberate strategy to decrease lipophilicity and address cytotoxicity issues observed with earlier, more lipophilic compounds. researchgate.net This highlights a common strategy in drug design where optimizing the hydrophilic/lipophilic balance is key to achieving a desirable biological and safety profile. The relationship between lipophilicity and biological activity is often not linear and can be complex, sometimes showing a parabolic or even an inverted parabolic relationship where activity first decreases and then increases with rising hydrophobicity, potentially indicating an allosteric mechanism of action. nih.gov
Bioisosteric Replacements and Their Impact on Activity
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in medicinal chemistry to modulate the biological activity and pharmacokinetic properties of a lead compound. For this compound, key sites for bioisosteric replacement include the methoxy (B1213986) group and the carboxylic acid moiety.
Replacement of the Carboxylic Acid: The carboxylic acid group, while often crucial for activity, can present challenges such as poor permeability and rapid metabolism. nih.gov A variety of bioisosteres for the carboxylic acid have been explored, including tetrazoles, acyl sulfonamides, and isoxazolols. nih.govdrughunter.com In a systematic study of phenylpropionic acid derivatives, the carboxylic acid was replaced with 35 different isosteres to assess the impact on physicochemical properties. nottingham.ac.uk This approach allows for the fine-tuning of acidity, polarity, and hydrogen bonding capacity to improve drug-like properties while maintaining or enhancing biological activity. nih.gov For example, replacing a carboxylic acid with a tetrazole ring led to a significant increase in potency and a better in vivo efficacy in the case of the angiotensin II receptor antagonist losartan. drughunter.com
High-Throughput Screening Methodologies for Biological Target Identification
Identifying the specific biological targets of a compound like this compound is a critical step in understanding its mechanism of action and potential therapeutic applications. High-Throughput Screening (HTS) provides a powerful platform for rapidly assessing the interaction of a compound with a large number of biological targets. ox.ac.uk
HTS involves the use of robotics, automation, and miniaturized assays to test thousands of compounds against a panel of targets in a short period. ox.ac.ukufl.edu These assays can be either biochemical, using purified proteins or enzymes, or cell-based, which provide a more physiologically relevant context. researchgate.net
The process typically begins with the development of a robust and sensitive assay that can be automated. This is followed by a primary screen where a large library of compounds is tested at a single concentration to identify "hits" – compounds that show activity. nih.gov These hits are then subjected to secondary screens to confirm their activity, determine dose-response relationships, and rule out false positives. nih.gov
For a compound like this compound, HTS could be employed to screen it against a diverse panel of receptors, enzymes, and transporters to identify its primary molecular targets. For instance, cell-based HTS assays using cells expressing different transporter proteins could rapidly determine its selectivity profile. nih.gov Furthermore, phenotypic screening, where the effect of the compound on a cellular phenotype (e.g., cell proliferation, apoptosis) is measured, can be used to identify compounds with a desired biological effect without prior knowledge of the target. researchgate.net Subsequent target deconvolution studies, often employing techniques like chemical proteomics, can then be used to identify the specific protein(s) with which the active compound interacts. nih.gov
2 Methoxy 3 Phenylpropanoic Acid As a Versatile Synthetic Building Block
Chiral Building Block in Asymmetric Synthesis of Complex Molecules
The chiral nature of 2-methoxy-3-phenylpropanoic acid makes it a significant tool in asymmetric synthesis, where the goal is to create complex molecules with specific three-dimensional arrangements. This control of stereochemistry is crucial in the synthesis of biologically active compounds.
One notable application is in the synthesis of natural products. For instance, derivatives of this compound have been utilized in the construction of complex natural products like the Stemona alkaloid (-)-stemoamide. nih.govnih.gov The synthesis of such intricate molecules often relies on the use of chiral pool starting materials, and this compound derivatives serve this purpose effectively.
The methoxy (B1213986) group at the α-position of the carboxylic acid plays a critical role in directing stereoselective reactions. This has been demonstrated in the synthesis of various chiral compounds where this moiety influences the approach of reagents, leading to the desired stereoisomer. For example, (R)-3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid, a related chiral building block, is used in asymmetric synthesis. bldpharm.com
The development of methods for the enantioselective synthesis of β-amino acids has also benefited from chiral building blocks. While not a direct example of this compound, the principles of using chiral auxiliaries, as seen in the synthesis of (R)-2-(Benzyloxycarbonylamino-methyl)-3-phenylpropanoic acid, highlight the importance of such chiral synthons in constructing peptidomimetics and other complex molecules. orgsyn.org
Precursor in the Synthesis of Pharmaceutical Scaffolds and Intermediates
This compound and its derivatives are key intermediates in the synthesis of various pharmaceutical compounds. chemimpex.combiosynth.com Their structural framework is incorporated into molecules designed to interact with specific biological targets.
A significant application lies in the development of insulin-sensitizing agents. For example, a series of (S)-2-ethoxy-3-phenylpropanoic acid derivatives, structurally similar to the methoxy counterpart, have been synthesized and evaluated for their ability to enhance insulin (B600854) sensitivity. nih.gov This highlights the potential of the 2-alkoxy-3-phenylpropanoic acid scaffold in designing new treatments for metabolic disorders.
Furthermore, the related compound 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid is a crucial intermediate in the synthesis of Ambrisentan, a drug used to treat pulmonary arterial hypertension. innospk.comgoogle.com This underscores the importance of the methoxy-propanoic acid moiety in constructing complex pharmaceutical agents.
The versatility of this chemical structure allows for its use as a precursor in creating a variety of therapeutic agents, particularly in the areas of anti-inflammatory and analgesic drugs. chemimpex.com The ability to modify the phenyl group and the carboxylic acid function provides a pathway to a diverse range of potential drug candidates.
Utility in Agrochemical Compound Synthesis
The application of this compound extends to the agrochemical sector. chemimpex.com Its structural features can be incorporated into molecules designed as herbicides and pesticides. The presence of the methoxy group and the phenyl ring can be modified to optimize the efficacy and selectivity of the final agrochemical product.
Role in Material Science Research (Non-Clinical)
While the primary applications of this compound are in the life sciences, its structural motifs have relevance in material science. The phenylpropanoic acid backbone can be incorporated into polymers and other materials to impart specific properties.
Research in this area could involve the synthesis of polymers containing this moiety to explore their thermal, mechanical, or optical properties. The presence of the aromatic ring and the carboxylic acid group allows for various polymerization strategies and post-polymerization modifications. Although the direct use of this compound in material science research is not extensively detailed in the provided results, the broader class of phenylpropanoic acids has been investigated in this context.
For instance, the principles of incorporating specific organic molecules into larger polymeric structures to create materials with tailored functionalities are well-established. The unique combination of a methoxy group, a phenyl ring, and a carboxylic acid in this compound presents opportunities for creating novel materials with interesting properties for non-clinical applications.
Environmental Biotransformation and Degradation Mechanisms
Microbial Degradation of 2-Methoxy-3-phenylpropanoic Acid in Environmental Matrices
For instance, the degradation of 3-PPA has been elucidated in bacteria such as Escherichia coli and Haloferax species. mdpi.comnih.gov In E. coli, the degradation pathway is initiated by a dioxygenase enzyme that attacks the aromatic ring. mdpi.com This leads to the formation of a dihydrodiol, which is then re-aromatized to a dihydroxyphenylpropionate. mdpi.com Subsequently, the aromatic ring is cleaved, and the resulting products are channeled into the central metabolic pathways of the cell, such as the Krebs cycle, for complete mineralization. mdpi.com
Another pathway observed in Haloferax sp. D1227 involves the initial shortening of the propanoic acid side chain by a mechanism similar to fatty acid beta-oxidation. nih.gov This process converts 3-PPA to benzoyl-CoA, which is then further degraded. nih.gov The degradation of 3-PPA in this organism has been shown to produce intermediates such as cinnamic acid and benzoic acid. nih.gov
Abiotic Degradation Pathways of this compound
In addition to microbial action, abiotic processes can contribute to the degradation of organic compounds in the environment. For a molecule like this compound, key abiotic degradation pathways would likely involve photolysis and hydrolysis.
Photolysis, or degradation by sunlight, is a potential pathway for compounds containing a phenyl ring, which can absorb ultraviolet radiation. This absorption of light energy can lead to the breaking of chemical bonds and the transformation of the molecule. While specific photolysis data for this compound is unavailable, studies on other aromatic compounds suggest that this process could lead to the formation of various degradation products. researchgate.net
Hydrolysis, the reaction with water, is another possible abiotic degradation route. However, the ether linkage of the methoxy (B1213986) group and the carbon-carbon bonds of the phenylpropanoic acid backbone are generally stable to hydrolysis under typical environmental pH conditions. Therefore, hydrolysis is not expected to be a primary degradation pathway for this compound.
Research on Environmental Fate and Transformation Products
Direct research into the environmental fate and specific transformation products of this compound is currently lacking. However, based on the degradation pathways of the related compound 3-phenylpropanoic acid, a number of potential transformation products can be hypothesized.
Should the degradation proceed via side-chain oxidation, intermediates similar to those seen in 3-PPA degradation, such as a methoxylated version of cinnamic acid or benzoic acid, could be formed. If the degradation is initiated by an attack on the aromatic ring, hydroxylated and ring-opened products would be expected. The initial demethylation of the methoxy group would likely produce a hydroxylated phenylpropanoic acid.
The table below summarizes the identified degradation intermediates of the related compound, 3-phenylpropanoic acid, which can serve as a reference for potential transformation products of this compound.
| Precursor Compound | Degradation Intermediate | Organism/System |
| 3-Phenylpropanoic acid | Cinnamic acid | Sphingopyxis granuli RW412 mdpi.com |
| 3-Phenylpropanoic acid | Phenyllactic acid | Sphingopyxis granuli RW412 mdpi.com |
| 3-Phenylpropanoic acid | 3-Phenylpropanoyl-CoA | Sphingopyxis granuli RW412 mdpi.com |
| 3-Phenylpropanoic acid | 2,3-Dihydroxyphenylpropionate | Escherichia coli mdpi.com |
| 3-Phenylpropanoic acid | Catechol | Sphingopyxis granuli RW412 mdpi.com |
| 3-Phenylpropanoic acid | Cinnamic acid | Haloferax sp. D1227 nih.gov |
| 3-Phenylpropanoic acid | Benzoic acid | Haloferax sp. D1227 nih.gov |
| 3-Phenylpropanoic acid | 3-Hydroxybenzoic acid | Haloferax sp. D1227 nih.gov |
| 3-Phenylpropanoic acid | Gentisic acid | Haloferax sp. D1227 nih.gov |
Further research, including laboratory degradation studies with relevant microbial consortia and photolysis experiments, is necessary to definitively determine the environmental fate and transformation products of this compound.
Future Perspectives and Emerging Research Directions
Development of Novel Synthetic Methodologies
Future research is directed towards creating more efficient and environmentally friendly methods for synthesizing 2-Methoxy-3-phenylpropanoic acid and its derivatives. Innovations in catalysis and reaction conditions are at the forefront of this endeavor. For instance, the development of novel catalysts, such as Mg-Al hydrotalcite, is being explored for peptide synthesis in the absence of solvents, a technique that could be adapted for the production of related compounds. mdpi.com Mechanochemical activation, using high-speed ball milling, presents another promising solvent-free approach. mdpi.com Furthermore, there is a continuous effort to devise new synthetic routes that improve yield and stereoselectivity, such as the diastereoselective synthesis of related pyrroline (B1223166) derivatives. researchgate.net
Exploration of Undiscovered Biological Activities and Targets
While some biological activities of methoxy- and hydroxy-substituted phenylpropanoic acids are known, there is a vast, unexplored landscape of potential therapeutic applications. Future research will likely focus on identifying new biological targets for these compounds. Methoxy (B1213986) derivatives of cinnamic acid, a related class of compounds, have shown a wide range of activities including antimicrobial, antidiabetic, anticancer, and protective effects on the liver, heart, and nervous system. researchgate.net The structural similarity suggests that this compound could possess similar properties. Researchers are investigating the potential of such compounds as dual cyclooxygenase (COX) inhibitory and antibacterial agents. nih.gov The exploration of derivatives as dual PPARα/γ agonists for conditions like diabetes is also an active area of research. researchgate.net
Advanced Computational Approaches for Structure-Function Elucidation
Computational chemistry is becoming an indispensable tool in drug discovery and materials science. For this compound, advanced computational methods can provide deep insights into its structure-function relationships. Techniques like Quantitative Structure-Activity Relationship (QSAR) studies are being used to predict the biological activities of related methoxyphenol compounds by correlating their structural features with their antioxidant capacity, cytotoxicity, and COX-2 inhibition. josai.ac.jpnih.gov Molecular Electron Density Theory (MEDT) is another powerful computational tool being used to investigate reaction mechanisms, as demonstrated in studies of reactions involving similar furan (B31954) and nitroalkene derivatives. mdpi.com These computational approaches can help in the rational design of new derivatives with enhanced activity and selectivity.
Integration with Green Chemistry Principles for Sustainable Production
The principles of green chemistry are increasingly influencing the synthesis of chemical compounds. Future production of this compound will likely incorporate these principles to minimize environmental impact. This includes the use of greener solvents like water, supercritical carbon dioxide (scCO₂), and ionic liquids, which are less toxic and more recyclable than traditional organic solvents. mdpi.comjddhs.com The development of solvent-free reaction conditions, often assisted by microwave or ultrasound irradiation, is another key aspect of green chemistry that can lead to more sustainable production methods. mdpi.comnih.gov The goal is to create manufacturing processes that are not only efficient but also environmentally benign. mdpi.com
Expanding Applications as Chiral Synthons and Precursors
The chiral nature of this compound makes it a valuable building block, or chiral synthon, in asymmetric synthesis. This is particularly important in the pharmaceutical industry, where the stereochemistry of a molecule can be critical to its biological activity. bldpharm.com Future research will focus on expanding its use as a precursor for the synthesis of complex, biologically active molecules. For example, chiral building blocks are essential in the diversity-oriented synthesis of peptidomimetic aspartic protease inhibitors. nih.gov The ability to introduce specific stereocenters makes compounds like this compound highly sought after for creating novel therapeutic agents. bldpharm.comachemblock.com
Q & A
Q. What are the established synthetic protocols for preparing enantiopure 2-Methoxy-3-phenylpropanoic acid?
Enantiopure synthesis involves starting with D- or L-3-phenyllactic acid. The hydroxyl group is selectively methylated using NaH in tetrahydrofuran (THF) and iodomethane, yielding (R)- or (S)-2-Methoxy-3-phenylpropanoic acid with high efficiency (93–97% yields). Critical steps include strict control of reaction time and stoichiometry to prevent over-alkylation. Post-synthesis purification is often unnecessary due to high purity, as confirmed by ¹H NMR (δ 3.32–3.40 ppm for methoxy protons) and CIMS (e.g., m/z 198 for the parent acid) .
Q. What spectroscopic techniques are essential for characterizing this compound derivatives?
- ¹H NMR (300 MHz, CDCl₃): Identifies methoxy (δ 3.32–3.40 ppm) and aromatic protons (δ 7.2–7.3 ppm).
- 13C NMR : Confirms carbonyl (δ ~177 ppm) and quaternary carbons.
- CIMS (Chemical Ionization Mass Spectrometry) : Detects molecular ions (e.g., m/z 495 for piperazinyl derivatives). These methods are critical for verifying structural integrity and enantiomeric purity .
Advanced Research Questions
Q. How does stereochemistry at the methoxy-bearing carbon influence synthetic efficiency and biological activity?
Stereochemistry significantly impacts both synthesis and bioactivity. For example, (S)-enantiomers of piperazinyl derivatives achieve higher yields (96%) than (R)-enantiomers (82%), likely due to steric hindrance during coupling. In biological assays, enantiopurity is critical for DAT/SERT binding affinity, though specific activity data requires validation via standardized protocols (e.g., [¹²⁵I]RTI-55 radioligand binding with triplicate measurements) .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies often arise from:
- Enantiomeric impurities : Use chiral HPLC or polarimetry to confirm purity.
- Assay variability : Standardize buffer conditions (e.g., 55.2 mM sodium phosphate, pH 7.4 with BSA) and incubation parameters (18–24 h at 4°C).
- Receptor heterogeneity : Cross-validate results with functional uptake assays or in silico docking studies to identify off-target effects .
Q. How can functionalization strategies enhance biochemical utility?
- Piperazinyl coupling (Method A): Introduces hydrogen-bonding motifs, improving solubility and target engagement (yields 55–96%).
- Fluorophenyl substitutions : Modulate lipophilicity and receptor selectivity. For example, bis(4-fluorophenyl)methoxy groups enhance DAT affinity.
- Protecting group strategies : Use tert-butyl or benzyl groups to stabilize reactive intermediates during multi-step syntheses .
Methodological Considerations
- Stereochemical optimization : Employ chiral catalysts (e.g., Alane) for enantioselective reductions.
- Data validation : Use Brandel cell harvesters and GF/B filters for reproducible binding assays. Include protease inhibitors (e.g., chymostatin, leupeptin) to prevent ligand degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
